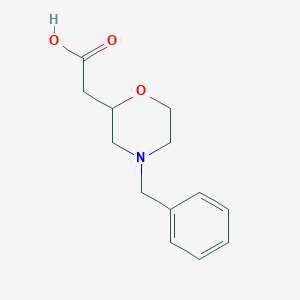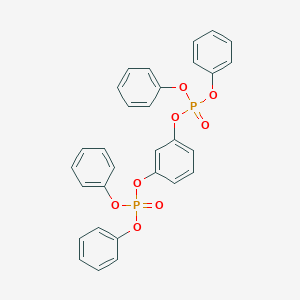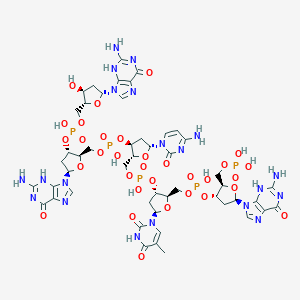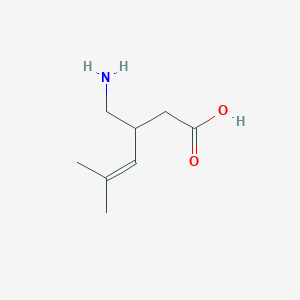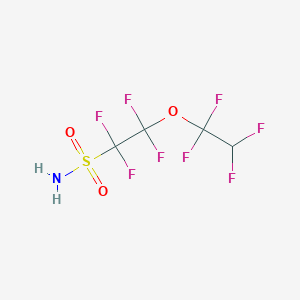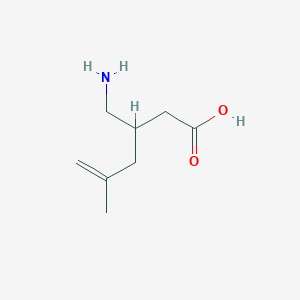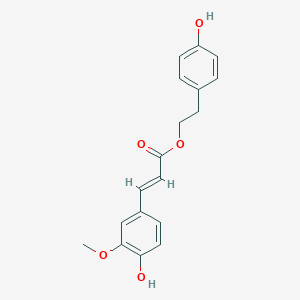
Oxiranecarboxaldehyde, 3-(1-hydroxyhexyl)-, (2-alpha,3-alpha(R*))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxiranecarboxaldehyde, 3-(1-hydroxyhexyl)-, (2-alpha,3-alpha(R*))-, commonly known as epoxy ketone, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Epoxy ketone belongs to the class of organic compounds known as ketones and is widely used in the field of chemistry and biochemistry.
Mécanisme D'action
The mechanism of action of epoxy ketone involves the covalent modification of the active site of target enzymes. This modification leads to the inhibition of enzyme activity and subsequent disruption of cellular processes that are dependent on the target enzyme.
Effets Biochimiques Et Physiologiques
Epoxy ketone has been shown to have significant biochemical and physiological effects in various experimental systems. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Epoxy ketone has also been shown to have anti-inflammatory effects, as it can inhibit the activity of certain enzymes that are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
Epoxy ketone has several advantages for use in laboratory experiments. It is stable under a wide range of conditions and can be easily synthesized using simple chemical reactions. However, epoxy ketone can be toxic to cells at high concentrations, and its use in vivo may be limited due to potential toxicity concerns.
Orientations Futures
There are several potential future directions for research on epoxy ketone. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of epoxy ketone. Another area of interest is the investigation of the potential use of epoxy ketone in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to investigate the potential toxicity of epoxy ketone in vivo and to determine its potential for clinical use.
Conclusion
Epoxy ketone is a unique chemical compound with significant potential for use in scientific research. Its ability to inhibit the activity of certain enzymes makes it a valuable tool for the identification and characterization of proteasome inhibitors and the development of cancer therapies. Further research is needed to fully understand the potential applications of epoxy ketone and to determine its potential for clinical use.
Méthodes De Synthèse
Epoxy ketone can be synthesized through several methods, including the reaction of 3-bromohex-1-ene with ethyl oxalate in the presence of a palladium catalyst. Another method involves the reaction of 3-chlorohex-1-ene with ethyl oxalate in the presence of a base such as potassium carbonate.
Applications De Recherche Scientifique
Epoxy ketone has been extensively studied for its potential applications in scientific research. It has been used as a tool for the identification and characterization of proteasome inhibitors, which are essential for the regulation of protein degradation in cells. Epoxy ketone has also been used as a tool for the development of cancer therapies, as it can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Propriétés
Numéro CAS |
152375-23-0 |
|---|---|
Nom du produit |
Oxiranecarboxaldehyde, 3-(1-hydroxyhexyl)-, (2-alpha,3-alpha(R*))- |
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
(2R,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde |
InChI |
InChI=1S/C9H16O3/c1-2-3-4-5-7(11)9-8(6-10)12-9/h6-9,11H,2-5H2,1H3/t7-,8+,9-/m1/s1 |
Clé InChI |
RWEZZEBPLLEJBN-HRDYMLBCSA-N |
SMILES isomérique |
CCCCC[C@H]([C@@H]1[C@@H](O1)C=O)O |
SMILES |
CCCCCC(C1C(O1)C=O)O |
SMILES canonique |
CCCCCC(C1C(O1)C=O)O |
Autres numéros CAS |
152375-23-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



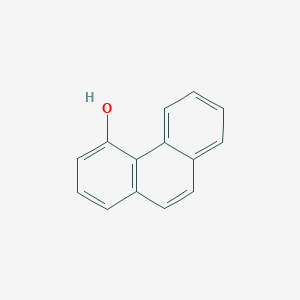
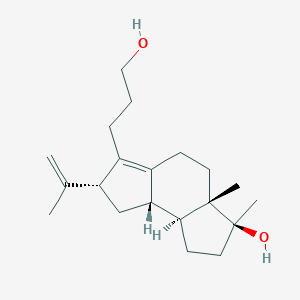
![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B134557.png)
